Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a 1,3,4-oxadiazole precursor. One common method involves the use of carbonyl diimidazole (CDI) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of the oxadiazole ring and pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-8-13-14-10(17-8)9-5-6-15(7-9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
VYYIFPIMEHBBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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